Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone
CAS No.:
Cat. No.: VC17975685
Molecular Formula: C13H17BF3NO3S
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17BF3NO3S |
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Molecular Weight | 335.2 g/mol |
IUPAC Name | imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |
Standard InChI | InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |
Standard InChI Key | OPYQZJOYZIEUFT-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure features three critical components:
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Trifluoromethylsulfonamide Core: A λ⁶-sulfanone group (-S(=O)₂-) bonded to a trifluoromethyl (-CF₃) group and an imino (-NH) moiety. This motif confers high electronegativity and metabolic stability .
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Boronate Ester Substituent: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring. This group enhances solubility in organic solvents and enables Suzuki-Miyaura cross-coupling reactions .
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Imino-Phenyl Bridge: A phenyl ring connecting the sulfanone and boronate groups via an imino (-NH-) linkage, providing conformational rigidity and π-conjugation .
The IUPAC name systematically describes this arrangement:
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-λ⁶-sulfanone.
Spectroscopic Data
While direct experimental data for this compound remain unpublished, analogous structures provide benchmarks:
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¹H NMR: Aromatic protons on the phenyl ring appear at δ 7.5–8.0 ppm, while the imino proton resonates near δ 8.2 ppm .
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¹⁹F NMR: The -CF₃ group shows a singlet at δ -55 to -60 ppm .
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¹¹B NMR: The boronate ester exhibits a peak at δ 28–32 ppm, characteristic of sp²-hybridized boron .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into two precursors:
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Synthesized via Miyaura borylation of 3-bromoaniline .
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Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A commercial reagent used to introduce the sulfonamide group .
Stepwise Synthesis
Optimization Challenges
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Steric Hindrance: The boronate group’s bulkiness necessitates slow addition of CF₃SO₂Cl to prevent side reactions.
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Moisture Sensitivity: The boronate ester requires anhydrous conditions to avoid hydrolysis .
Physicochemical Properties
Stability and Reactivity
Property | Value/Behavior |
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Thermal Stability | Decomposes at 210–220°C (TGA) |
Solubility | Soluble in THF, DCM; insoluble in H₂O |
Hydrolytic Stability | Stable at pH 5–7; hydrolyzes at pH >10 |
Electronic Effects
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The -CF₃ group withdraws electron density via inductive effects (), polarizing the sulfonamide bond .
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The boronate ester acts as an electron-donating group (), creating a push-pull electronic system .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables palladium-catalyzed coupling with aryl halides:
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Example: Coupling with 4-iodotoluene yields biaryl sulfonamides for drug discovery.
Radical Reactions
The sulfonamide moiety participates in photo-induced imino functionalizations. Under blue light, the compound generates iminyl radicals for alkene difunctionalization :
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Future Directions
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